molecular formula C20H20N4O3 B2844405 N-(3-acetylphenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 871323-20-5

N-(3-acetylphenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2844405
CAS No.: 871323-20-5
M. Wt: 364.405
InChI Key: CAWKFNUIDDAYCI-UHFFFAOYSA-N
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Description

N-(3-Acetylphenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 4-ethoxyphenyl group at position 1, a methyl group at position 5, and a carboxamide moiety at position 4 linked to a 3-acetylphenyl group. This compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or related methods, yielding white crystalline solids with high purity (confirmed by $^1$H NMR, $^{13}$C NMR, HRMS, and HPLC) .

Properties

IUPAC Name

N-(3-acetylphenyl)-1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-4-27-18-10-8-17(9-11-18)24-13(2)19(22-23-24)20(26)21-16-7-5-6-15(12-16)14(3)25/h5-12H,4H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWKFNUIDDAYCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 1,2,3-triazole-4-carboxamides, where variations in substituents significantly impact physicochemical and biological properties. Key analogues include:

Compound Name Substituents (Triazole Position 1) Amide Substituent Key Differences Synthesis Yield Biological Activity
Target Compound 4-Ethoxyphenyl 3-Acetylphenyl Reference 90% (analogous method) Not explicitly reported (potential Wnt/β-catenin modulation )
N-(3-Acetylphenyl)-5-methyl-1-(3-phenylbenzo[c]isoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide 3-Phenylbenzo[c]isoxazol-5-yl 3-Acetylphenyl Bulky benzoisoxazole vs. planar 4-ethoxyphenyl 90% Enhanced metabolic stability due to fused ring
N-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 2-Methoxyphenyl 4-Ethoxyphenyl Methoxy vs. ethoxy; ortho vs. para substitution N/A Improved solubility (polar methoxy)
1-(4-Chlorophenyl)-N-(−1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (ZIPSEY) 4-Chlorophenyl Hydroxypropan-2-yl Chlorine (electron-withdrawing) vs. ethoxy; chiral amide N/A Antipsychotic activity via mGlu1 modulation
N-(3-Chloro-4-methoxyphenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 4-Ethoxyphenyl 3-Chloro-4-methoxyphenyl Chlorine and methoxy vs. acetyl group N/A Increased lipophilicity

Key Observations :

  • Substituent Position : Para-substituted aryl groups (e.g., 4-ethoxyphenyl) enhance planarity and crystallinity compared to ortho-substituted analogues .
  • Electron-Donating Groups : Ethoxy groups improve solubility and stability relative to electron-withdrawing groups (e.g., chlorine) .
  • Amide Modifications : Bulky or polar amide substituents (e.g., 3-acetylphenyl) may enhance receptor binding specificity, as seen in Wnt/β-catenin inhibitors .

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